Cas no 108811-61-6 (Furfuralacetone)

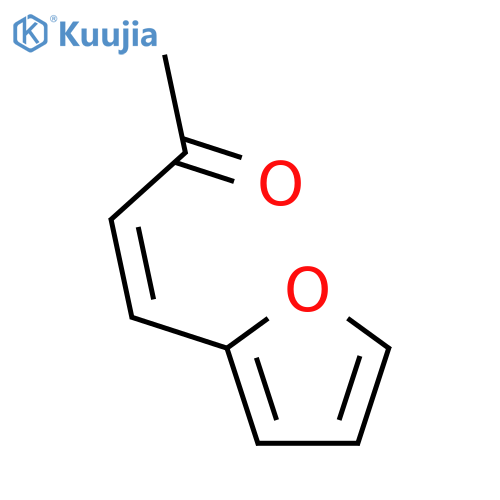

Furfuralacetone structure

商品名:Furfuralacetone

Furfuralacetone 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one,4-(2-furanyl)-, (3Z)-

- FURFURALACETONE

- (Z)-4-(2-Furanyl)-3-buten-2-one

- 3-Buten-2-one,4-(2-furanyl)-, (Z)-

- cis-1-(2-Furanyl)-1-buten-3-one

- (Z)-4-(furan-2-yl)but-3-en-2-one

- 3-Buten-2-one, 4-(2-furanyl)-, (3Z)- (9CI)

- 4-(2-furyl)-3-buten-2-one, predominantly cis

- 4-(2-FURYL)-3-BUTEN-2-ONE 95% CIS AND&

- 4-(2-Furyl)-3-buten-2-one, predominantly cis 95%

- 4-(2-FURYL)-3-BUTEN-2-ONE, 95%, PREDOMIN ANTLY CIS

- (3Z)-4-(furan-2-yl)but-3-en-2-one

- GBKGJMYPQZODMI-PLNGDYQASA-N

- 4-(2-Furanyl)-3-buten-2-one

- DTXSID201328344

- 2-(3-Oxobutenyl)furan

- Oramin Special GR

- 2-Furfurylideneacetone

- 2-Furalacetone

- 4-(2-Furyl)-3-buten-2-one, predominantly cis, 95%

- 1-(2-Furyl)but-2-en-3-one

- FEMA 2495

- beta -2-Furylideneacetone

- Furfuryl acetone

- CHEBI:178011

- 3-Buten-2-one, 4-(2-furyl)- (6CI,8CI)

- 1-(2-furanyl)-1-buten-3-one, cis

- (Z)-4-(uran-2-yl)but-3-en-2-one

- Furfurylideneacetone resin

- 4-(2-Furanyl)-3-Butene-2-one

- (3E)-4-(2-Furyl)-3-buten-2-one

- Oramin R

- 25398-39-4

- 108811-61-6

- trans-Furfurylideneacetone

- Furfuralacetone

-

- インチ: InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-

- InChIKey: GBKGJMYPQZODMI-PLNGDYQASA-N

- ほほえんだ: CC(=O)/C=C\C1=CC=CO1

計算された属性

- せいみつぶんしりょう: 136.05244

- どういたいしつりょう: 136.052

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.073

- ゆうかいてん: 34-41 °C(lit.)

- ふってん: 102 to 104° F (NTP, 1992)

- フラッシュポイント: 220 °F

- 屈折率: n20/D 1.565(lit.)

- PSA: 30.21

- LogP: 1.88180

- ようかいせい: 未確定

Furfuralacetone セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 22

- RTECS番号:EM9939000

-

危険物標識:

- セキュリティ用語:WGK Germany 3RTECS EM9939000

Furfuralacetone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F254730-10g |

Furfuralacetone |

108811-61-6 | 10g |

$ 125.00 | 2022-06-05 | ||

| TRC | F254730-25g |

Furfuralacetone |

108811-61-6 | 25g |

$ 250.00 | 2022-06-05 | ||

| A2B Chem LLC | AE18961-25g |

Furfuralacetone |

108811-61-6 | 97 | 25g |

$223.00 | 2024-04-20 | |

| A2B Chem LLC | AE18961-5g |

Furfuralacetone |

108811-61-6 | 97 | 5g |

$119.00 | 2024-04-20 | |

| TRC | F254730-5g |

Furfuralacetone |

108811-61-6 | 5g |

$ 80.00 | 2022-06-05 | ||

| A2B Chem LLC | AE18961-100g |

Furfuralacetone |

108811-61-6 | 97% | 100g |

$347.00 | 2024-04-20 |

Furfuralacetone 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

108811-61-6 (Furfuralacetone) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量